(3-Fluorophenyl){4-[4-(trifluoromethyl)benzyl]piperazin-1-yl}methanone
Description
This compound belongs to the class of piperazine-based methanones, characterized by a piperazine ring linked to a benzyl group substituted with a trifluoromethyl (-CF₃) moiety and a 3-fluorophenyl ketone. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorophenyl moiety may influence binding affinity through electronic effects .
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O/c20-17-3-1-2-15(12-17)18(26)25-10-8-24(9-11-25)13-14-4-6-16(7-5-14)19(21,22)23/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGSQNLZDSLOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl){4-[4-(trifluoromethyl)benzyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common route includes the reaction of 4-(trifluoromethyl)benzyl chloride with piperazine to form 4-[4-(trifluoromethyl)benzyl]piperazine. This intermediate is then reacted with 3-fluorobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl){4-[4-(trifluoromethyl)benzyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluorophenyl){4-[4-(trifluoromethyl)benzyl]piperazin-1-yl}methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl){4-[4-(trifluoromethyl)benzyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl group at the piperazine nitrogen is a critical site for modulating activity. Key comparisons include:
| Compound Name | Substituent on Benzyl | Yield (%) | Key Findings | Reference |
|---|---|---|---|---|
| (3-Fluorophenyl){4-[4-(trifluoromethyl)benzyl]piperazin-1-yl}methanone (Target) | 4-CF₃ | N/A | Hypothesized enhanced lipophilicity and target engagement due to -CF₃ . | N/A |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (15) | 4-F, 4-CF₃ | 87 | High yield (87%); ¹H-NMR confirms stability of -CF₃ substitution . | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (16) | 4-F, 2,4-diF | 50 | Lower yield (50%); di-F substitution may reduce synthetic efficiency . | |
| PPZ1 (4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone) | 5-Cl, 2-CH₃ | N/A | Activates TRPC6 channels but shows cross-reactivity with TRPC3/7 . |
Insights :
Aromatic Ring Modifications
Variations in the ketone-attached aromatic ring influence electronic properties and binding:
| Compound Name | Aromatic Ring | Molecular Weight (g/mol) | Notes | Reference |
|---|---|---|---|---|
| Target Compound | 3-Fluorophenyl | ~378.3 (calc.) | Fluorine at meta position may optimize steric and electronic interactions. | N/A |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (Compound 3) | Pyridin-3-yl | 350.2 | Pyridine ring introduces basicity, potentially altering pharmacokinetics . | |
| 4-(2,4-Dichlorophenyl)piperazin-1-ylmethanone | 2,4-Dichlorophenyl | 350.2 | Chlorine substituents increase molecular weight and hydrophobicity . |
Insights :
Sulfonyl vs. Methanone Derivatives
Sulfonyl-containing piperazines offer distinct physicochemical profiles:
Insights :
- Sulfonyl derivatives (–20) exhibit improved solubility but may reduce membrane permeability compared to methanones .
Biological Activity
The compound (3-Fluorophenyl){4-[4-(trifluoromethyl)benzyl]piperazin-1-yl}methanone is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H19F4N2O
- Molecular Weight : 372.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to exhibit affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, which are implicated in mood regulation and antidepressant effects . Additionally, its structural features suggest potential inhibition of phosphodiesterase enzymes (PDEs), which play a critical role in cellular signaling pathways .
Antidepressant Activity
Research indicates that compounds similar to this compound may possess antidepressant-like effects. In vivo studies have demonstrated that these compounds can enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety behaviors .
Anticancer Potential
Recent studies have highlighted the anticancer properties of piperazine derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including ovarian and breast cancer cells . The mechanism appears to involve the inhibition of specific enzymes related to cancer cell growth and survival.
Case Studies
Q & A
Q. What are the standard synthetic protocols for synthesizing (3-Fluorophenyl){4-[4-(trifluoromethyl)benzyl]piperazin-1-yl}methanone, and what key reaction parameters influence yield?
The synthesis typically involves a multi-step approach:
- Piperazine Intermediate Formation : Reacting 1-(4-trifluoromethylbenzyl)piperazine with 3-fluorobenzoyl chloride under basic conditions (e.g., N,N-diisopropylethylamine in dichloromethane) .
- Coupling Reaction : Optimized yields (50–70%) are achieved via reflux in anhydrous solvents (e.g., DCM) with stoichiometric control of reagents. Excess benzoyl chloride (1.2 eq) improves acylation efficiency .
- Purification : Flash chromatography or crystallization with diethyl ether enhances purity (>95%) . Key parameters include reaction temperature (20–25°C for coupling), solvent polarity, and anhydrous conditions to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers are indicative of successful synthesis?
- ¹H/¹³C-NMR :
- Aromatic protons in the 3-fluorophenyl group appear as doublets (δ 7.2–7.4 ppm, J = 8–10 Hz). The trifluoromethylbenzyl group shows singlet methylene protons (δ 3.4–3.6 ppm) .
- Carbonyl signals (C=O) resonate at δ 165–170 ppm in ¹³C-NMR .
Advanced Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound across different in vitro assays?
Discrepancies may arise from:
- Assay Conditions : Variability in cell lines (e.g., HEK-293 vs. SH-SY5Y), incubation times, or serum-free vs. serum-containing media .
- Compound Purity : Impurities >5% (e.g., unreacted intermediates) can skew dose-response curves. Validate purity via HPLC before assays .
- Target Selectivity : Off-target effects (e.g., kinase inhibition vs. GPCR modulation) require orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) . Recommended Approach : Replicate studies with standardized protocols (e.g., NIH guidelines) and include positive controls (e.g., known serotonin receptor agonists) .
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound, particularly regarding the trifluoromethyl substituent's role?
- Comparative SAR Studies :
| Substituent | Biological Activity (IC₅₀) | Metabolic Stability (t₁/₂) |
|---|---|---|
| -CF₃ | 12 nM (5-HT₁A) | 4.5 h (human liver microsomes) |
| -OCH₃ | 45 nM (5-HT₁A) | 1.2 h |
| The trifluoromethyl group enhances metabolic stability (electron-withdrawing effect reduces CYP450 oxidation) and improves receptor binding (hydrophobic interactions) . |
- Fragment Replacement : Synthesize analogs with -Cl, -Br, or -CN to probe steric/electronic effects .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with Ser159 and Tyr390 in 5-HT₁A receptors .
Q. What in silico methods are recommended for predicting the binding affinity of this compound to neurological targets, and how do these predictions align with experimental data?
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for trifluoromethyl vs. methoxy substituents (predicted ΔΔG = -2.3 kcal/mol, aligning with experimental IC₅₀ trends) .
- ADMET Prediction : Tools like SwissADME predict high blood-brain barrier penetration (BBB+ score = 0.85) and low hepatotoxicity, consistent with in vivo neuroprotection studies .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate solvent/base combinations (e.g., DCM/DIEA vs. THF/K₂CO₃) .
- Data Contradiction Analysis : Apply Bland-Altman plots to compare inter-assay variability .
- SAR Validation : Combine synthetic chemistry with high-throughput screening (HTS) to prioritize analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
